
4-(4-Fluorophenyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-3-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyridine derivatives, including 4-(4-Fluorophenyl)-3-nitropyridine, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine compounds that demonstrated effective inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that can enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Recent studies have shown that certain nitropyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cell lines, revealing promising results in inhibiting cell proliferation . The presence of electron-withdrawing groups like nitro enhances the compound's biological activity, suggesting a strong structure-activity relationship.
Materials Science Applications
Photophysical Properties
The photophysical behavior of this compound is notable for its potential use in optoelectronic devices. The compound's ability to absorb light in the visible region makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that modifying the substituents on the pyridine ring can lead to significant changes in absorption spectra, allowing for fine-tuning of optical properties .
Chemical Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity can be harnessed in nucleophilic substitution reactions or coupling reactions, making it valuable for producing pharmaceuticals and agrochemicals. The compound's versatility in chemical transformations supports its role as a building block in drug discovery and development .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that modifications to the nitro group significantly impacted the antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. -
Anticancer Activity Assessment
In vitro testing on breast cancer cell lines demonstrated that derivatives of this compound showed IC50 values lower than standard chemotherapeutics, indicating potential as a lead compound for further development. -
Optoelectronic Device Fabrication
Research into the photophysical properties led to the incorporation of this compound into organic solar cells, where it contributed to improved efficiency due to its favorable light absorption characteristics.
Propriétés
Numéro CAS |
170682-38-9 |
|---|---|
Formule moléculaire |
C11H7FN2O2 |
Poids moléculaire |
218.187 |
Nom IUPAC |
4-(4-fluorophenyl)-3-nitropyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H |
Clé InChI |
JIYKGFBSWLSPFQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])F |
Synonymes |
3-NITRO-4-(4/'-FLUOROPHENYL) PYRIDINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













